molecular formula C15H16O3 B10895174 4-Tert-butylphenyl 2-furoate CAS No. 313517-05-4

4-Tert-butylphenyl 2-furoate

Cat. No.: B10895174
CAS No.: 313517-05-4
M. Wt: 244.28 g/mol
InChI Key: XHNFPLUNQZDHIA-UHFFFAOYSA-N
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Description

4-Tert-butylphenyl 2-furoate is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a furoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butylphenyl 2-furoate typically involves the esterification of 4-tert-butylphenol with 2-furoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane or toluene.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Tert-butylphenyl 2-furoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation are commonly employed.

Major Products Formed

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of alcohols or other reduced forms.

    Substitution: Formation of nitro, bromo, or sulfonated derivatives.

Scientific Research Applications

4-Tert-butylphenyl 2-furoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Tert-butylphenyl 2-furoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active phenol and furoic acid, which can then interact with biological molecules. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and interactions. The phenyl ring and furoate moiety contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    4-Tert-butylphenol: A related compound with similar structural features but lacking the furoate moiety.

    2-Furoic acid: The acid component used in the synthesis of 4-Tert-butylphenyl 2-furoate.

    4-Tert-butylphenyl acetate: Another ester with a similar structure but different acid component.

Uniqueness

This compound is unique due to the combination of the tert-butylphenyl and furoate moieties, which impart distinct chemical and physical properties

Properties

CAS No.

313517-05-4

Molecular Formula

C15H16O3

Molecular Weight

244.28 g/mol

IUPAC Name

(4-tert-butylphenyl) furan-2-carboxylate

InChI

InChI=1S/C15H16O3/c1-15(2,3)11-6-8-12(9-7-11)18-14(16)13-5-4-10-17-13/h4-10H,1-3H3

InChI Key

XHNFPLUNQZDHIA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC(=O)C2=CC=CO2

Origin of Product

United States

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